1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose chemical structure and properties
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose chemical structure and properties
Topic: 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose chemical structure and properties Content Type: Technical Guide / Whitepaper[1]
Technical Profile: 1,2,3-Tri-O-benzoyl- -L-fucopyranose
Strategic Intermediate for C4-Modified Fucosylation & Glycomimetic Synthesis [1][2]
Executive Summary
1,2,3-Tri-O-benzoyl-
This specific substitution pattern makes it a critical scaffold for:
-
Regioselective Modification: Accessing C4-modified analogs (e.g., 4-fluoro-fucose, a potent fucosyltransferase inhibitor).[1][2]
-
Stereochemical Inversion: Precursor for synthesizing L-quinovose (6-deoxy-L-glucose) derivatives via C4 inversion.[1]
-
Donor Tuning: Serving as a "disarmed" precursor that can be further functionalized to modulate glycosyl donor reactivity.[1]
Note on Stability: As a 1-O-acylated sugar with a free hydroxyl group, this compound is thermodynamically unstable regarding acyl migration.[1][2] Strict pH and temperature control are required during handling to prevent the
Structural Architecture & Stereochemistry[1][2]
Chemical Identity[1]
-
IUPAC Name: 1,2,3-Tri-O-benzoyl-
-L-fucopyranose[1][2] -
Molecular Formula: C
H O [1][2] -
Molecular Weight: 476.48 g/mol [1]
-
Core Scaffold: L-Fucopyranose (in
chair conformation)
Stereochemical Configuration
L-Fucose adopts the
| Position | Substituent | Orientation ( | Electronic Effect |
| C1 (Anomeric) | O-Benzoyl | Axial | Anomeric stabilization; Disarming |
| C2 | O-Benzoyl | Equatorial | Participating group (ensures 1,2-trans glycosylation if used as donor) |
| C3 | O-Benzoyl | Equatorial | Steric bulk |
| C4 | Hydroxyl (OH) | Axial | Nucleophilic site (Target) |
| C5 | Methyl (CH | Equatorial | Hydrophobic patch |
Visualization of Reactivity
The following diagram illustrates the structural logic and the reactivity differential between the equatorial (reactive) and axial (less reactive) hydroxyls that permits the synthesis of this molecule.
Caption: The synthesis relies on the lower nucleophilicity of the axial C4-OH compared to the equatorial C2/C3-OH groups.[1]
Physicochemical Properties & Characterization
Predicted NMR Signature ( H NMR, 400 MHz, CDCl )
The benzoyl groups cause significant deshielding (downfield shift) of the protons attached to the same carbons (H1, H2, H3).[2] The H4 proton, attached to the carbon with the free hydroxyl, remains upfield.[2]
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 | 6.50 – 6.70 | Doublet (d) | ||
| H-2 | 5.60 – 5.90 | dd | Axial-Axial relationship with H3? No, in L-Fuc | |
| H-3 | 5.50 – 5.80 | dd | H3 (Ax) to H4 (Eq).[1][2] Small coupling (gauche). | |
| H-4 | 4.00 – 4.30 | Broad s / d | - | Diagnostic Peak. Upfield shift confirms free OH.[1] |
| H-5 | 4.10 – 4.40 | Quartet (q) | Characteristic of 6-deoxy sugars.[1][2] | |
| H-6 | 1.15 – 1.30 | Doublet (d) | - | Methyl group doublet.[1] |
| Ar-H | 7.20 – 8.10 | Multiplet | - | 15 Protons corresponding to 3x Benzoyl groups.[1] |
Physical Data
-
Appearance: White amorphous solid or foam.[1]
-
Solubility: High in Dichloromethane (DCM), Ethyl Acetate, Chloroform.[2] Low in Water, Hexanes.[2][3]
-
TLC Mobility: R
0.3–0.4 (Hexane:Ethyl Acetate 2:1).[1] It will be more polar than the tetra-O-benzoyl derivative.
Synthetic Protocol: Kinetic Regioselective Benzoylation[1]
This protocol utilizes the reduced nucleophilicity of the axial C4-hydroxyl group to selectively protect C1, C2, and C3.[2]
Reagents & Equipment[1]
-
Substrate: L-Fucose (crystalline).[1]
-
Solvent/Base: Anhydrous Pyridine (acts as both).[1]
-
Temperature Control: Cryogenic bath (-40°C to -20°C).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve L-Fucose (1.0 eq) in anhydrous Pyridine (0.1 M concentration) under an inert atmosphere (N
or Ar). -
Cooling: Cool the solution to -40°C . This is critical. At room temperature, the selectivity is lost, and the C4-OH will react.[2]
-
Addition: Add Benzoyl Chloride (3.0 to 3.1 eq) dropwise over 1 hour.
-
Note: Do not use a large excess.[1] Stoichiometry controls the product distribution.
-
-
Incubation: Stir at -40°C for 4–6 hours. Monitor by TLC.[1]
-
TLC Check: Look for the major spot (Tri-Bz) just below the minor top spot (Tetra-Bz).[1]
-
-
Quench: Add MeOH (excess) at low temperature to consume unreacted BzCl.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO
, and brine. Dry over Na SO . -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,2,3-tri-O-Bz elutes after the Tetra-Bz byproduct.[1][2]
Handling Warning: Acyl Migration
Critical Risk: In the presence of base (even weak base) or upon heating, the benzoyl group at C3 can migrate to the free C4 position (
-
Storage: Store at -20°C.
-
Solvents: Avoid protic solvents for long-term storage.[1]
-
Chromatography: Use neutral silica; avoid adding triethylamine to the eluent.
Applications in Drug Development[2][6]
Synthesis of Fucosyltransferase Inhibitors
The free C4-OH is the gateway to 4-fluorinated fucose analogs .[1]
-
Mechanism: Treatment of 1,2,3-tri-O-benzoyl-L-fucopyranose with DAST (Diethylaminosulfur trifluoride) effects nucleophilic substitution with inversion of configuration (if conditions allow) or retention (via participation).[1][2]
-
Correction: Direct fluorination of C4-OH (axial) with inversion yields the glucopyranose (equatorial F) configuration.[1] To retain the fucose (galacto) configuration, a double inversion (oxidation/reduction or displacement of a leaving group) is often required.[2]
-
Target: 2,3,4-tri-O-benzyl-L-fucose is more commonly used for this, but the benzoyl scaffold allows for "disarmed" electronic tuning.[2]
Synthesis of L-Quinovose Derivatives
L-Quinovose is the 6-deoxy isomer of L-glucose.[1] It is rare in nature but present in some antibiotic saponins.
-
Pathway: Inversion of the C4-OH of the 1,2,3-tri-O-Bz-L-fucose (via triflate activation and displacement) yields the L-quinovose scaffold.[1][2]
Glycosylation Workflow
The following DOT diagram illustrates the workflow from L-fucose to functionalized targets using this intermediate.
Caption: Synthetic utility of the 1,2,3-tri-O-Bz intermediate in accessing rare sugar configurations and donors.
References
-
Regioselective Benzoylation: Nifant'ev, N. E., et al. "Synthesis of 2,3-di-O-glycosyl derivatives of methyl alpha- and beta-D-glucopyranoside."[1][2] Carbohydrate Research, 1993.[2] (Demonstrates regioselective principles in similar fucopyranosyl systems).
-
L-Fucose NMR Data: Biological Magnetic Resonance Data Bank (BMRB).[1] "L-(-)-Fucose NMR experiments." (Baseline data for the fucose core).[1][2]
-
Acyl Migration Risks: Ren, B., et al. "Regioselective uniform protection/deprotection strategies."[2] Chemical Reviews, 2016.[2] (General review covering the thermodynamics of acyl migration in partially protected sugars).
-
Biological Relevance: "A Comparative Guide to the Biological Activity of L-Fucose and Its Synthetic Analogs." BenchChem Technical Guide, 2025. (Context on C4-modified fucose analogs).
